

# Peramivir vs. Oseltamivir: A Comparative Efficacy Analysis in Hospitalized Influenza Patients

Author: BenchChem Technical Support Team. Date: December 2025



This guide offers an objective comparison of the neuraminidase inhibitors **Peramivir** and Oseltamivir for the treatment of hospitalized patients with influenza. The information presented is collated from a range of clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.

### **Quantitative Data Summary**

The following table summarizes key efficacy endpoints from comparative studies of **Peramivir** and Oseltamivir in hospitalized patient populations.



| Efficacy<br>Endpoint                                          | Study<br>Population                                  | Peramivir             | Oseltamivir           | p-value           | Key<br>Findings &<br>Citations                                                                  |
|---------------------------------------------------------------|------------------------------------------------------|-----------------------|-----------------------|-------------------|-------------------------------------------------------------------------------------------------|
| Time to Clinical Stability (Median)                           | Hospitalized<br>Adults                               | 23.7 - 37.0<br>hours  | 28.1 hours            | 0.306             | No significant difference observed in a randomized controlled trial (RCT).[1]                   |
| Duration of Hospital Stay (Mean Difference vs. Standard Care) | Hospitalized<br>Patients<br>(Meta-<br>analysis)      | -1.73 days            | -1.63 days            | Not<br>Applicable | Both drugs<br>modestly<br>reduced<br>hospital stay,<br>with low<br>certainty of<br>evidence.[2] |
| Duration of<br>Hospitalizatio<br>n                            | Hospitalized<br>Adults<br>(Retrospectiv<br>e Cohort) | 10.65 ± 13.84<br>days | 13.28 ± 18.12<br>days | 0.129             | No significant difference, though the Peramivir group had more severe cases at baseline.[4]     |
| Time to Alleviation of Fever (Mean Difference)                | Influenza<br>Patients<br>(Meta-<br>analysis)         | -7.17 hours           | (Reference)           | <0.05             | Peramivir was associated with a faster time to fever alleviation.                               |
| Remission<br>Time of Fever                                    | Adults with<br>Severe<br>Influenza A                 | 12.32 hours           | 23.67 hours           | 0.034             | Peramivir led<br>to a<br>significantly                                                          |



| Symptoms<br>(Mean)                                  | Pneumonia<br>(RCT)                                   |                             |                                                      |                    | shorter time<br>to fever<br>remission.                                                             |
|-----------------------------------------------------|------------------------------------------------------|-----------------------------|------------------------------------------------------|--------------------|----------------------------------------------------------------------------------------------------|
| Defervescenc<br>e Rate within<br>3 Days             | Hospitalized Adults (Retrospectiv e Cohort)          | 66.53%                      | 71.49%                                               | 0.141              | No significant difference between the two treatments.                                              |
| Mortality Rate                                      | Hospitalized<br>Adults<br>(Retrospectiv<br>e Cohort) | 7.7% (Overall<br>Mortality) | (Not specified<br>for<br>Oseltamivir<br>group alone) | Not<br>Significant | No significant difference in mortality was found between the treatment groups.                     |
| Recovery<br>Rate<br>(Influenza A)                   | Hospitalized<br>Children (0-5<br>years)              | 3.7% - 4.4%                 | 15.6% -<br>21.1%                                     | 0.002 - 0.01       | Oseltamivir demonstrated improved recovery rates in young children with severe influenza A.        |
| Duration of<br>Hospitalizatio<br>n (Influenza<br>A) | Hospitalized<br>Children (0-5<br>years)              | Longer                      | Shorter                                              | Significant        | Oseltamivir was associated with a shorter duration of hospitalizatio n in this pediatric subgroup. |



### **Experimental Protocols**

Below are the methodologies for key studies that have compared the efficacy of **Peramivir** and Oseltamivir.

- 1. Randomized Controlled Trial in Hospitalized Adults (Ison et al., 2013)
- Objective: To assess the efficacy and safety of intravenous **Peramivir** compared to oral
   Oseltamivir for treating seasonal influenza in hospitalized adults.
- Study Design: A multicenter, randomized, double-blind trial conducted over three influenza seasons.
- Patient Population: 137 hospitalized patients with suspected acute influenza.
- Treatment Regimens:
  - Peramivir 200 mg intravenously once daily for 5 days.
  - Peramivir 400 mg intravenously once daily for 5 days.
  - Oseltamivir 75 mg orally twice daily for 5 days.
- Primary Endpoint: Time to clinical stability.
- Key Secondary Endpoint: Quantitative changes in viral titers from nasopharyngeal specimens.
- Statistical Analysis: The primary efficacy analysis was conducted on the intent-to-treat infected population, with time to clinical stability analyzed using the log-rank test.
- 2. Retrospective Cohort Study in Hospitalized Adults (Lee et al., 2020)
- Objective: To compare the clinical efficacy of **Peramivir** and Oseltamivir in hospitalized patients with influenza.
- Study Design: A retrospective cohort study.



- Patient Population: 542 adult patients with laboratory-confirmed seasonal influenza who were hospitalized across six hospitals.
- Treatment Regimens:
  - Peramivir 300 mg as a single intravenous dose.
  - Peramivir at doses exceeding 300 mg.
  - Oseltamivir 75 mg orally twice daily for 5 days.
- Primary Outcome: Rate of defervescence within three days of the first drug administration.
- Secondary Outcomes: Mortality and duration of stay in the hospital and intensive care unit (ICU).
- Statistical Analysis: Categorical variables were analyzed using the chi-square test or Fisher's exact test, while continuous variables were assessed with the Student's t-test or Mann-Whitney U test.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow of a randomized controlled trial.





Click to download full resolution via product page

Caption: Mechanism of action of neuraminidase inhibitors.

## **Concluding Remarks for the Scientific Audience**

The collective data suggests that intravenous **Peramivir** and oral Oseltamivir have broadly comparable efficacy in the treatment of hospitalized adult influenza patients. The choice of agent may be guided by clinical factors such as the patient's ability to take oral medication, the severity of the illness, and the specific viral strain. For instance, **Peramivir**'s potential for more rapid fever reduction could be advantageous in certain clinical scenarios. Conversely, in hospitalized pediatric patients with severe influenza A, Oseltamivir has demonstrated superior outcomes in terms of recovery and hospital stay duration.

While neuraminidase inhibitors as a class have been shown to reduce mortality in hospitalized influenza patients, particularly with early initiation of therapy, a definitive mortality benefit of one agent over the other has not been established in head-to-head trials. The existing body of evidence, which includes both RCTs and observational studies, underscores the need for further large-scale, prospective trials to refine treatment guidelines for specific high-risk, hospitalized populations. These future studies should aim to elucidate the nuanced differences in efficacy that may exist between these two important antiviral agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A clinical trial of intravenous peramivir compared with oral oseltamivir for the treatment of seasonal influenza in hospitalized adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Peramivir vs. Oseltamivir: A Comparative Efficacy Analysis in Hospitalized Influenza Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679564#peramivir-vs-oseltamivir-efficacy-in-hospitalized-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com